1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride
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Overview
Description
1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields . The compound’s unique structure, featuring a 2,4,6-trimethylphenoxy group attached to a butyl chain linked to an imidazole ring, makes it a subject of interest in various scientific research areas.
Preparation Methods
The synthesis of 1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride involves several steps, starting with the preparation of the 2,4,6-trimethylphenoxybutyl intermediate. This intermediate is then reacted with imidazole under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a nickel complex, and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the nature of the reagents and conditions used.
Scientific Research Applications
1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The 2,4,6-trimethylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
1-[4-(2,4,6-Trimethylphenoxy)butyl]imidazole;hydrochloride can be compared with other imidazole derivatives, such as:
1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of an imidazole ring.
2,4,6-Tri-tert-butylphenol: Contains a similar phenoxy group but lacks the imidazole moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h6,8,10-12H,4-5,7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWABRXAXYUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2C=CN=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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